Gardiquimod trifluoroacetate

Description

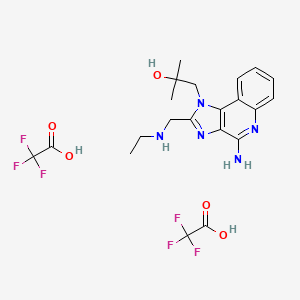

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQPQSJDMJVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F6N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159840-61-5 | |

| Record name | Gardiquimod trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARDIQUIMOD TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gardiquimod Trifluoroacetate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist of Toll-like receptor 7 (TLR7). Its trifluoroacetate salt is a formulation frequently utilized in research settings. By activating TLR7, Gardiquimod triggers a cascade of intracellular signaling events, culminating in the activation of key transcription factors such as NF-κB and IRF7. This leads to the robust production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a powerful innate and subsequent adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action of Gardiquimod trifluoroacetate, including its molecular interactions, signaling pathways, and cellular effects. It is intended to serve as a valuable resource for researchers and professionals involved in immunology, drug discovery, and vaccine development.

Introduction to this compound

Gardiquimod is a synthetic small molecule belonging to the imidazoquinoline family, known for its potent immune-modulating properties. It acts as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. TLR7 is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Its natural ligands are single-stranded RNA (ssRNA) viruses, and by mimicking these viral components, Gardiquimod can effectively initiate an anti-viral and anti-tumor immune response. The trifluoroacetate salt form of Gardiquimod is often used in research due to its stability and solubility.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₁₇H₂₃N₅O · 2C₂HF₃O₂ |

| Molecular Weight | 541.44 g/mol |

| CAS Number | 1159840-61-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Storage | Store at -20°C |

Core Mechanism of Action: TLR7 Agonism

The primary mechanism of action of Gardiquimod is its specific binding to and activation of TLR7. TLR7 is an endosomal receptor that recognizes pathogen-associated molecular patterns (PAMPs), specifically guanosine- and uridine-rich single-stranded RNA.

Binding to TLR7

Downstream Signaling Cascade

Upon binding of Gardiquimod to TLR7 in the endosome, a signaling cascade is initiated, which is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2]

The key steps in the signaling pathway are as follows:

-

Recruitment of MyD88: Activated TLR7 recruits MyD88 to its Toll/interleukin-1 receptor (TIR) domain.

-

Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, particularly IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6, in turn, activates downstream kinase cascades, including the transforming growth factor-β-activated kinase 1 (TAK1) complex and the IκB kinase (IKK) complex.

-

Activation of Transcription Factors: This ultimately leads to the activation of two major families of transcription factors:

-

Nuclear Factor-kappa B (NF-κB): The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes.[2]

-

Interferon Regulatory Factor 7 (IRF7): In plasmacytoid dendritic cells, TLR7 activation also leads to the phosphorylation and activation of IRF7, which then dimerizes and translocates to the nucleus to drive the transcription of type I interferon genes (e.g., IFN-α).[1]

-

Cellular Effects of this compound

The activation of TLR7 by Gardiquimod leads to a broad range of effects on various immune cells, ultimately shaping both the innate and adaptive immune responses.

Activation of Antigen-Presenting Cells (APCs)

-

Dendritic Cells (DCs): Gardiquimod is a potent activator of pDCs, the primary producers of IFN-α. It also promotes the maturation of myeloid DCs (mDCs), leading to the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, and the production of IL-12. This enhances their ability to present antigens and activate naive T cells.[3]

-

Macrophages: Gardiquimod activates macrophages, leading to the production of pro-inflammatory cytokines and enhanced phagocytic activity.

Stimulation of Effector Cells

-

T Cells: While the direct effects on T cells are less pronounced, the cytokine milieu induced by Gardiquimod, particularly IL-12 and IFN-α, promotes the differentiation of naive CD4+ T cells into Th1 helper cells, which are crucial for cell-mediated immunity.

-

Natural Killer (NK) Cells: Gardiquimod enhances the cytotoxic activity of NK cells, an important component of the innate immune defense against viral infections and tumors.[3]

B Cell Activation

TLR7 is expressed on B cells, and its activation by Gardiquimod can directly promote B cell proliferation, antibody production, and cytokine release.

Quantitative Data on Gardiquimod's Activity

The following tables summarize the available quantitative data on the biological activity of Gardiquimod.

Table 1: In Vitro Activity of Gardiquimod

| Parameter | Cell Line / System | Value | Reference |

| hTLR7 Activation (EC₅₀) | Human TLR7 reporter cells | 4 µM | |

| NF-κB Activation (IC₅₀) | HEK293 cells expressing TLR7 | 0.65 µg/mL | AdooQ Bioscience |

| HIV-1 Inhibition | Human PBMCs | Significant inhibition at ≥ 0.3 µM | [1] |

Table 2: Gardiquimod-Induced Cytokine Production

| Cytokine | Cell Type | Gardiquimod Concentration | Fold/Absolute Increase | Reference |

| IFN-α (mRNA) | Human PBMCs | 1 µM | Time-dependent increase | [1] |

| IFN-α (protein) | Human PBMCs | 1 µM | Sustained release up to 48h | [1] |

| IL-12 | Murine Macrophages & DCs | 1 µg/mL | Increased expression | [3] |

| IL-6 | Murine Thymocytes | Dose-dependent | Increased production | |

| TNF-α | Murine Macrophages | Dose-dependent | Increased production | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Gardiquimod.

TLR7 Activation Assay using HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells

-

HEK-Blue™ Detection medium

-

This compound

-

96-well cell culture plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Cell Stimulation: Remove the old medium from the cells and add 20 µL of the Gardiquimod dilutions to the respective wells.

-

Incubation: Add 180 µL of HEK-Blue™ Detection medium to each well and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The SEAP activity is proportional to the activation of the NF-κB pathway.

-

Data Analysis: Plot the absorbance values against the Gardiquimod concentrations to generate a dose-response curve and calculate the EC₅₀ value.

Cytokine Production Analysis by ELISA

This protocol outlines a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., IFN-α) in cell culture supernatants following Gardiquimod stimulation.

Materials:

-

Cell culture supernatants from Gardiquimod-treated cells

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well ELISA plates

-

Plate reader (450 nm)

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve using the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Gardiquimod in a murine tumor model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., B16 melanoma)

-

This compound formulation for in vivo use

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Gardiquimod).

-

Drug Administration: Administer Gardiquimod or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, 3 times a week).

-

Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of Gardiquimod.

Therapeutic Potential and Clinical Outlook

The potent immune-stimulating properties of Gardiquimod make it an attractive candidate for various therapeutic applications.

-

Oncology: Gardiquimod has demonstrated anti-tumor activity in preclinical models, both as a monotherapy and in combination with other cancer therapies like checkpoint inhibitors.[3] Its ability to activate APCs and enhance cytotoxic T cell and NK cell responses is the basis for its use in cancer immunotherapy.

-

Infectious Diseases: As a TLR7 agonist, Gardiquimod has the potential to be an effective anti-viral agent. It has shown inhibitory effects against HIV-1 in vitro.[1]

-

Vaccine Adjuvant: Gardiquimod can be used as a vaccine adjuvant to enhance the immunogenicity of vaccines and promote a robust and long-lasting immune response.

Currently, clinical trial data for Gardiquimod is limited. Further clinical investigation is necessary to fully evaluate its safety and efficacy in humans for these potential indications.

Conclusion

This compound is a powerful TLR7 agonist that activates a well-defined signaling pathway, leading to the induction of a broad and potent immune response. Its ability to stimulate both innate and adaptive immunity underscores its significant therapeutic potential in oncology, infectious diseases, and as a vaccine adjuvant. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing and future investigations of this promising immunomodulatory agent.

References

Gardiquimod trifluoroacetate TLR7/8 signaling pathway

An In-depth Technical Guide to the Gardiquimod Trifluoroacetate TLR7/8 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod, an imidazoquinoline compound, is a potent synthetic agonist primarily targeting Toll-like receptor 7 (TLR7), with some activity on TLR8 at higher concentrations.[1][2] As an immune response modifier, Gardiquimod activates innate immune cells, leading to the production of type I interferons and pro-inflammatory cytokines, making it a valuable tool in immunology research and a potential therapeutic agent for viral infections and cancer.[3][4][5] This technical guide provides a comprehensive overview of the Gardiquimod-mediated TLR7/8 signaling pathway, including quantitative data on its activity, detailed experimental protocols, and visual diagrams of the core mechanisms.

Chemical Properties of this compound

Gardiquimod is often used in its trifluoroacetate salt form to improve solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C21H25F6N5O5 | [6] |

| Molecular Weight | 541.4 g/mol | [6] |

| CAS Number | 1159840-61-5 | [6] |

| Synonyms | Gardiquimod diTFA, Gardiquimod bis-TFA | [7] |

| Core Structure | 1H-imidazo[4,5-c]quinoline | [7][8] |

Mechanism of Action: The TLR7/8 Signaling Pathway

Gardiquimod exerts its immunostimulatory effects by activating the endosomally located Toll-like receptors 7 and 8 (TLR7/8).[1][3] These receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses.[2][3] Gardiquimod, as a synthetic small molecule agonist, mimics this viral ssRNA, initiating a signaling cascade that results in a robust antiviral and anti-tumor immune response.[2]

Upon binding to TLR7 in the endosome of immune cells, particularly plasmacytoid dendritic cells (pDCs), Gardiquimod induces a conformational change in the receptor.[1] This leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[3] The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6).[9]

This signaling pathway bifurcates to activate two key transcription factors:

-

Interferon Regulatory Factor 7 (IRF7): In pDCs, the MyD88-dependent pathway leads to the phosphorylation and activation of IRF7, a master regulator of type I interferon production.[3][9][10] Activated IRF7 translocates to the nucleus and drives the transcription of genes encoding for type I interferons, most notably IFN-α.[3][9]

-

Nuclear Factor-kappa B (NF-κB): The signaling cascade also leads to the activation of the NF-κB complex, which translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12.[3][11]

While Gardiquimod is a potent TLR7 agonist, it can also activate TLR8, which is more highly expressed in myeloid cells like monocytes and macrophages.[1] The TLR8 signaling pathway is also MyD88-dependent and leads to a strong pro-inflammatory response.[9]

Gardiquimod-induced TLR7 signaling pathway.

Quantitative Data

The potency and efficacy of Gardiquimod can be quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Activity of Gardiquimod

| Parameter | Cell Line/System | Value | Reference |

| hTLR7 EC50 | HEK293 reporter cells | 4 µM | [12] |

| Working Concentration | In vitro cell-based assays | 0.1 - 10 µg/mL | [1] |

Table 2: Gardiquimod-Induced Cytokine Production in Human PBMCs

| Cytokine | Gardiquimod Concentration | Incubation Time | Fold Increase/Concentration | Reference |

| IFN-α mRNA | 1 µM | 2 hours | ~80-fold increase | [13] |

| IFN-α mRNA | 1 µM | 4 hours | ~20-fold increase | [13] |

| IFN-α mRNA | 1 µM | 6 hours | ~35-fold increase | [13] |

| IFN-α protein | 1 µM | 24 hours | Significant production | [13] |

| IFN-α protein | 1 µM | 48 hours | Sustained secretion | [13] |

| TNF-α | Not specified | 48 hours | Increased secretion | [13] |

| IL-12 | Not specified | 48 hours | Increased secretion | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments used to characterize the activity of Gardiquimod.

Protocol 1: Stimulation of Human PBMCs and Cytokine Measurement by ELISA

This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with Gardiquimod and the subsequent measurement of secreted cytokines.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

96-well cell culture plates

-

Human IFN-α and TNF-α ELISA kits

-

Plate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

-

Cell Seeding: Seed 200 µL of the PBMC suspension into each well of a 96-well plate.

-

Gardiquimod Stimulation: Prepare serial dilutions of Gardiquimod in complete RPMI medium. Add the desired concentrations of Gardiquimod to the wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.

-

Cytokine Quantification (ELISA): Measure the concentration of IFN-α and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.

Experimental workflow for PBMC stimulation.

Protocol 2: NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells

This protocol describes the use of a reporter cell line to quantify Gardiquimod-induced NF-κB activation.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

96-well flat-bottom plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells according to the supplier's instructions.

-

Cell Seeding: On the day of the experiment, resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension (e.g., 2.5 x 10^5 cells/mL) into each well of a 96-well plate.

-

Gardiquimod Stimulation: Prepare serial dilutions of Gardiquimod. Add 20 µL of the dilutions to the appropriate wells. Include a positive control (e.g., another known TLR7 agonist) and a negative control (vehicle).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) activity is directly proportional to NF-κB activation.

-

Data Analysis: Calculate the fold induction of NF-κB activity relative to the vehicle control.

Protocol 3: Dendritic Cell Activation Assay by Flow Cytometry

This protocol details the assessment of dendritic cell (DC) maturation by analyzing the expression of co-stimulatory molecules.

Materials:

-

Human monocyte-derived DCs (mo-DCs)

-

Complete RPMI 1640 medium

-

This compound

-

24-well cell culture plates

-

Fluorescently-labeled antibodies (e.g., anti-CD80, anti-CD86, anti-CD40)

-

FACS buffer

-

Flow cytometer

Procedure:

-

DC Culture: Culture immature mo-DCs in complete RPMI medium.

-

Cell Seeding: Seed mo-DCs into 24-well plates at a density of 1 x 10^6 cells/mL.

-

Gardiquimod Stimulation: Add Gardiquimod at the desired concentration (e.g., 1 µg/mL) to the wells and incubate for 24-48 hours at 37°C and 5% CO2.

-

Cell Harvesting and Staining: Harvest the stimulated DCs. Wash the cells with FACS buffer and then stain with a cocktail of fluorescently-labeled antibodies against co-stimulatory molecules (CD80, CD86, CD40).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the expression levels of the co-stimulatory molecules on the DC surface.

Protocol 4: IRF7 Activation Analysis by Western Blot

This protocol describes the detection of IRF7 activation through the analysis of its phosphorylation or total protein induction.

Materials:

-

Cell line expressing IRF7 (e.g., pDC cell line or transfected cells)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-IRF7, anti-phospho-IRF7)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation: Culture the cells and stimulate with Gardiquimod for various time points.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against total IRF7 or phosphorylated IRF7. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the level of IRF7 induction or phosphorylation relative to a loading control.

Conclusion

This compound is a powerful tool for studying and modulating the innate immune system through the TLR7/8 signaling pathway. Its ability to induce a potent type I interferon and pro-inflammatory cytokine response has significant implications for the development of novel therapies for a range of diseases. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising immunomodulator.

References

- 1. researchgate.net [researchgate.net]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. deepdyve.com [deepdyve.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Gardiquimod Trifluoroacetate: A Deep Dive into its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod trifluoroacetate is a potent synthetic small molecule that belongs to the imidazoquinoline class of compounds. It functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3][4] By activating TLR7, Gardiquimod triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and type I interferons, thereby mounting a robust immune response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various immune cells, and its potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: TLR7 Agonism and Downstream Signaling

Gardiquimod's primary role in innate immunity is mediated through its specific binding to and activation of TLR7, which is predominantly expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs), as well as B cells and other myeloid cells.[1][2][3] TLR7 recognizes single-stranded RNA (ssRNA) viruses, and Gardiquimod, as a synthetic analog, mimics this recognition, initiating a MyD88-dependent signaling pathway.[1]

Upon activation by Gardiquimod, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the formation of a complex with IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Subsequent ubiquitination events activate the IKK (IκB kinase) complex and MAP kinases (MAPKs). The activation of the IKK complex results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus. Simultaneously, the pathway activates Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.[3] The nuclear translocation of NF-κB and IRFs leads to the transcription of genes encoding type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][5]

Quantitative Effects on Innate Immune Cells

Gardiquimod has been shown to have profound effects on various immune cells, leading to their activation and the production of key immune mediators.

Cytokine Induction

Gardiquimod treatment leads to a dose-dependent increase in the production of several pro-inflammatory cytokines.

| Cell Type | Cytokine | Gardiquimod Concentration | Fold Increase / Concentration | Reference |

| Murine Thymocytes | IFN-γ | Dose-dependent | Not specified | [6] |

| Murine Thymocytes | IL-6 | Dose-dependent | Not specified | [6] |

| RAW 264.7 Cells | TNF-α | Dose-dependent | Not specified | [2] |

| Mouse Splenocytes | TNF-α | Dose-dependent | Not specified | [2] |

| PHA-activated PBMCs | IFN-α mRNA | 1 µM | ~80-fold at 2h, ~20-fold at 4h, ~35-fold at 6h | [7] |

| PHA-activated PBMCs | IFN-α protein | 1 µM | Significant increase at 2, 24, and 48h | [1] |

| RAW 264.7 Cells | IL-12 p40 mRNA | 1 µg/mL | Significant increase | [5] |

| RAW 264.7 Cells | IL-12 p70 protein | 1 µg/mL | Significant increase at 48h and 72h | [5] |

Upregulation of Costimulatory Molecules

Gardiquimod enhances the antigen-presenting capacity of cells by upregulating the expression of costimulatory molecules.

| Cell Type | Molecule | Gardiquimod Concentration | Observation | Reference |

| RAW 264.7 Murine Macrophages | CD40 | 1 µg/mL | Significantly enhanced expression | [5] |

| RAW 264.7 Murine Macrophages | CD80 | 1 µg/mL | Significantly enhanced expression | [5] |

| RAW 264.7 Murine Macrophages | CD86 | 1 µg/mL | Significantly enhanced expression | [5] |

| Bone Marrow-derived DCs | CD40 | 1 µg/mL | Significantly enhanced expression | [5] |

| Bone Marrow-derived DCs | CD80 | 1 µg/mL | Significantly enhanced expression | [5] |

| Bone Marrow-derived DCs | CD86 | 1 µg/mL | Significantly enhanced expression | [5] |

Antiviral Activity

Gardiquimod has demonstrated significant antiviral activity, particularly against HIV-1.

| Virus | Activity Metric | Gardiquimod Concentration | Result | Reference |

| HIV-1 | Inhibition of infection | 3 µM | Lowest effective dose | [1] |

| HIV-1 | Inhibition of reverse transcriptase | 6 µM - 60 µM | Significant inhibition of cDNA synthesis | [1] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of Gardiquimod.

Cell Stimulation for Cytokine Analysis

Objective: To measure the production of cytokines by immune cells in response to Gardiquimod stimulation.

Materials:

-

Murine splenocytes or RAW 264.7 macrophage cell line

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

This compound (stock solution in endotoxin-free water)

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-12 p70)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Plating: Seed murine splenocytes or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Gardiquimod Stimulation: Prepare serial dilutions of Gardiquimod in complete medium. Add 100 µL of the Gardiquimod dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 10 µg/mL. For a negative control, add 100 µL of medium alone.

-

Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.

-

ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve.

Flow Cytometry for Costimulatory Molecule Expression

Objective: To analyze the expression of costimulatory molecules on the surface of antigen-presenting cells after Gardiquimod treatment.

Materials:

-

RAW 264.7 cells or bone marrow-derived dendritic cells (BMDCs)

-

Complete RPMI-1640 medium

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorescently conjugated antibodies against CD11c, CD40, CD80, CD86, and corresponding isotype controls

-

Flow cytometer

Protocol:

-

Cell Culture and Stimulation: Plate RAW 264.7 cells or BMDCs in 6-well plates and stimulate with 1 µg/mL Gardiquimod for 24 hours. Include an unstimulated control.

-

Cell Harvesting: Gently scrape the cells and transfer them to FACS tubes. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of FACS buffer containing the fluorescently conjugated antibodies. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on the live cell population and then on the cell type of interest (e.g., CD11c+ for DCs). Analyze the expression of CD40, CD80, and CD86 on the gated population compared to the isotype control and the unstimulated cells.

Conclusion

This compound is a powerful tool for probing the intricacies of innate immunity. Its specific agonism of TLR7 provides a direct means of activating a critical pathway in the host's defense against pathogens. The resulting induction of type I interferons and pro-inflammatory cytokines, coupled with the enhanced activation of antigen-presenting cells, underscores its potential as a vaccine adjuvant, an antiviral agent, and an immunotherapeutic for cancer. Further research focusing on detailed dose-response relationships for a wider array of cytokines and in various cell types will be crucial for optimizing its therapeutic applications. The experimental protocols provided herein offer a solid foundation for researchers to explore the multifaceted immunomodulatory effects of this promising compound.

References

- 1. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kns.org [kns.org]

- 3. invivogen.com [invivogen.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

Gardiquimod Trifluoroacetate: A Technical Guide to Immune Response Modulation via TLR7 Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] As a key modulator of the innate and adaptive immune systems, it triggers a robust inflammatory response characterized by the activation of various immune cells and the production of key cytokines. This technical guide provides an in-depth overview of Gardiquimod trifluoroacetate, focusing on its mechanism of action, downstream signaling pathways, and its effects on immune cells. It includes a summary of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of the core biological processes to facilitate its application in research and drug development.

Core Mechanism of Action: TLR7 Agonism

Gardiquimod exerts its immunomodulatory effects by acting as a selective agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor located within the endosomes of immune cells.[1][2] TLR7 plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Gardiquimod mimics this natural ligand, initiating a powerful downstream signaling cascade.

While Gardiquimod is highly specific for TLR7, it may activate human TLR8 at high concentrations (greater than 10 µg/ml).[2] Its activation of TLR7 is significantly more potent than that of its predecessor, imiquimod.[1] The primary cell types expressing TLR7 and thus responsive to Gardiquimod include plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[2]

Upon binding to TLR7 in the endosome, Gardiquimod initiates a signaling cascade that is critically dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] This leads to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) drives the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

-

IRF Pathway: Activation of Interferon Regulatory Factor 7 (IRF7) is crucial for the production of large quantities of Type I interferons (IFN-α/β), which establish a potent antiviral state.[1]

The culmination of this signaling is the activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, and the subsequent enhancement of T cell and Natural Killer (NK) cell responses, bridging the innate and adaptive immune systems.[1]

Signaling Pathway Visualization

The signaling cascade initiated by Gardiquimod is a well-defined process central to its function.

Quantitative Data on Immune Modulation

Gardiquimod's activity has been quantified in various in vitro systems. The following tables summarize key findings regarding its effects on immune cell activation and gene expression.

Table 1: Summary of Gardiquimod's Biological Effects on Immune Cells

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference(s) |

| Murine Splenocytes | 1.25 µg/ml | 48 h | Optimal proliferation | [1] |

| Murine Splenocytes | 1 µg/ml | 24 h | Significant increase in CD69 expression on T, NK, and NKT cells | [1] |

| Murine Splenocytes | 1 µg/ml | 48 h | Increased cytotoxicity against B16 melanoma and MCA-38 colon adenocarcinoma cells | [1] |

| RAW264.7 Macrophages | 1 µg/ml | 24 h | Enhanced expression of costimulatory molecules CD40, CD80, and CD86 | [1] |

| Murine Bone Marrow-Derived DCs | 1 µg/ml | 24 h | Enhanced expression of costimulatory molecules CD40, CD80, and CD86 | [1] |

| Human PHA-activated PBMCs | 1 µM | 2 - 48 h | Sustained secretion of IFN-α protein | [3] |

| Human Macrophages | 3 µM | 3 days (pretreatment) | Lowest effective dose for consistent inhibition of HIV-1 infection | [3] |

Table 2: Gardiquimod-Induced Cytokine mRNA Expression in Immune Cells

| Cell Type | Concentration | Incubation Time | Target Gene | Fold Increase vs. Control (approx.) | Reference(s) |

| Human PHA-activated PBMCs | 1 µM | 2 h | IFN-α | 80-fold | [3] |

| Human PHA-activated PBMCs | 1 µM | 4 h | IFN-α | 20-fold | [3] |

| Human PHA-activated PBMCs | 1 µM | 6 h | IFN-α | 35-fold | [3] |

| Murine Splenocytes | 1 µg/ml | 24 h | IFN-γ | ~2.5-fold | [1] |

| Murine Splenocytes | 1 µg/ml | 24 h | Perforin | ~2-fold | [1] |

| RAW264.7 Macrophages | 1 µg/ml | 24 h | IL-12 p40 | ~3-fold | [1] |

Experimental Protocols & Workflow

The following protocols provide a generalized methodology for studying the in vitro effects of this compound on immune cells. Researchers should optimize conditions for their specific experimental systems.

Preparation of Gardiquimod Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in endotoxin-free water to a stock concentration of 1 mg/ml.[4]

-

Mixing: Ensure complete dissolution by gently pipetting the solution up and down.

-

Aliquoting & Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months.[5]

In Vitro Stimulation of Murine Splenocytes

This protocol is adapted from studies assessing proliferation, activation, and cytokine expression.[1]

-

Cell Isolation: Isolate splenocytes from C57BL/6 mice using standard mechanical dissociation and red blood cell lysis procedures.

-

Cell Culture: Resuspend splenocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Plating: Seed cells in 96-well plates at a density appropriate for the desired assay (e.g., 2 x 10^5 cells/well for proliferation assays).

-

Stimulation: Add Gardiquimod from the stock solution to achieve final concentrations ranging from 0.1 to 5 µg/ml. Include an untreated (media only) control.

-

Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24 hours for activation marker analysis, 48 hours for proliferation or cytotoxicity assays).

-

Analysis:

-

Proliferation: Add MTT or WST-1 reagent and measure absorbance according to the manufacturer's protocol.

-

Activation: Harvest cells, stain with fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-NK1.1, anti-CD69), and analyze by flow cytometry.

-

Cytokine mRNA: Harvest cells, extract total RNA, and perform real-time quantitative PCR (RT-qPCR) for target genes like Ifng and Il12.

-

Cytokine Protein: Collect culture supernatants and measure cytokine concentrations using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on methods used to assess IFN-α production.[3]

-

Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin. For studies involving T-cell responses, cells may be pre-activated with phytohemagglutinin (PHA) for 48 hours, followed by culture in IL-2-containing medium.[3]

-

Plating: Seed 1-2 x 10^6 cells/ml in appropriate culture plates.

-

Stimulation: Add Gardiquimod to a final concentration of approximately 1 µM (or ~0.35 µg/ml). Include an untreated control.

-

Incubation: Culture the cells at 37°C in a 5% CO₂ incubator. Collect samples at various time points (e.g., 2, 6, 24, 48 hours).

-

Analysis:

-

Cytokine mRNA: Collect cell pellets at early time points (2-6 hours) for RNA extraction and RT-qPCR analysis of IFN-α transcripts.

-

Cytokine Protein: Collect culture supernatants at later time points (2-48 hours) and quantify IFN-α protein levels by ELISA.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro immunomodulatory activity of Gardiquimod.

References

- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kns.org [kns.org]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Research and Discovery of Gardiquimod Trifluoroacetate

This technical guide provides a comprehensive overview of the early research surrounding Gardiquimod, an imidazoquinoline compound identified as a potent and specific Toll-like receptor 7 (TLR7) agonist. Gardiquimod has been a significant tool in immunology research and a candidate for therapeutic development due to its ability to modulate the innate and adaptive immune systems.

Introduction to Gardiquimod

Gardiquimod is a synthetic small molecule belonging to the imidazoquinoline class of compounds, known for their immunomodulatory properties.[1][2] Developed and manufactured by InvivoGen, Gardiquimod emerged as a more potent successor to Imiquimod, another well-known TLR7 agonist.[1][3] Early research focused on its specific activation of TLR7, a key pattern recognition receptor involved in the innate immune response to single-stranded viral RNA.[2][3] This specific agonism triggers downstream signaling cascades, leading to the production of various pro-inflammatory cytokines and type I interferons, which orchestrate a broad immune response.[3] Gardiquimod's ability to stimulate both innate and adaptive immunity has positioned it as a valuable compound for research into antiviral therapies, cancer immunotherapies, and vaccine adjuvants.[1][4]

Mechanism of Action: TLR7 Agonism

Gardiquimod exerts its immunomodulatory effects by selectively binding to and activating Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon activation by a ligand like Gardiquimod, TLR7 initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][5] This leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs).[3] The activation of these transcription factors results in the production of a host of immune-stimulatory molecules, including type I interferons (IFN-α/β) and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[2][6]

At high concentrations (greater than 10 µg/ml), Gardiquimod may also activate human TLR8, though it is considered a TLR7-specific agonist at its typical working concentrations.[3]

Gardiquimod-induced TLR7 signaling pathway.

Quantitative Data from Early In Vitro Studies

| Parameter | Cell Line / System | Value / Observation | Reference |

| Working Concentration | General | 0.1 - 3 µg/ml | [3] |

| NF-κB Activation | HEK293 cells expressing human TLR7 | Effective at 0.1 µg/ml | [7] |

| TLR8 Activation | HEK293 cells expressing human TLR8 | Slight activation at >3 µg/ml | [7] |

| IFN-α mRNA Induction | PHA-activated PBMCs (1 µM Gardiquimod) | ~80-fold increase at 2 hours | [2] |

| ~20-fold increase at 4 hours | [2] | ||

| ~35-fold increase at 6 hours | [2] | ||

| TNF-α Secretion | RAW 264.7 cells and mouse splenocytes | Dose-dependent induction observed | [6] |

| IL-12 p40 mRNA Expression | RAW264.7 cells (1 µg/ml Gardiquimod) | Significant increase | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the early characterization of Gardiquimod.

This assay is widely used to screen for TLR7 agonists by measuring the activation of the NF-κB pathway.

Objective: To determine the TLR7 agonist activity of Gardiquimod.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)[8]

-

HEK-Blue™ Detection medium (InvivoGen)[9]

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer (620-650 nm)

Protocol:

-

Cell Preparation:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

On the day of the experiment, wash cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.

-

Resuspend cells in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.[9]

-

-

Sample Preparation:

-

Prepare a stock solution of Gardiquimod in sterile, endotoxin-free water.

-

Perform serial dilutions of Gardiquimod in cell culture medium to achieve the desired final concentrations.

-

Include a positive control (e.g., another known TLR7 agonist like R848) and a negative control (vehicle/medium only).

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

During incubation, the secreted embryonic alkaline phosphatase (SEAP) produced by activated cells hydrolyzes a substrate in the HEK-Blue™ Detection medium, resulting in a color change.[9]

-

Measure the absorbance of the medium at 620-650 nm using a spectrophotometer.

-

The intensity of the color is directly proportional to the level of NF-κB activation.

-

Plot the absorbance values against the concentration of Gardiquimod to determine the dose-response relationship.

-

Experimental workflow for HEK-Blue™ TLR7 assay.

This protocol outlines a method to measure the induction of cytokines, such as IFN-α, in primary human immune cells following treatment with Gardiquimod.

Objective: To quantify the production of IFN-α mRNA and protein in PBMCs stimulated with Gardiquimod.

Materials:

-

Ficoll-Paque for PBMC isolation

-

Human whole blood

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Phytohemagglutinin (PHA) for T-cell activation

-

This compound

-

RNA isolation kit (e.g., RNeasy Plus Mini Kit, Qiagen)[2]

-

Quantitative real-time PCR (qRT-PCR) system and reagents for IFN-α and a housekeeping gene

-

ELISA kit for human IFN-α

Protocol:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.

-

Activate the PBMCs with PHA for 48-72 hours.[2]

-

-

Gardiquimod Stimulation:

-

Analysis of IFN-α mRNA Expression (qRT-PCR):

-

At each time point, harvest the cells and isolate total RNA using an appropriate kit, including an on-column DNase digestion step to remove genomic DNA.[2]

-

Synthesize cDNA from the isolated RNA.

-

Perform qRT-PCR using primers and probes specific for human IFN-α and a stable housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in IFN-α mRNA expression compared to the vehicle-treated control at each time point using the ΔΔCt method.

-

-

Analysis of IFN-α Protein Secretion (ELISA):

-

At each time point, collect the cell culture supernatants.

-

Measure the concentration of IFN-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Generate a standard curve and determine the concentration of IFN-α in each sample.

-

Conclusion

The early research on Gardiquimod established it as a potent and specific TLR7 agonist, distinguishing it from other imidazoquinolines. Its ability to robustly induce type I interferons and other pro-inflammatory cytokines through the MyD88-dependent signaling pathway has made it an invaluable tool for immunological research. The experimental protocols and quantitative data presented in this guide provide a foundational understanding of Gardiquimod's discovery and initial characterization, which has paved the way for its continued investigation in various therapeutic areas, including virology, oncology, and vaccinology.

References

- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Use of Toll-like receptor assays for the detection of bacterial contaminations in icodextrin batches released for peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYD88 - Wikipedia [en.wikipedia.org]

- 6. kns.org [kns.org]

- 7. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]

- 8. invivogen.com [invivogen.com]

- 9. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gardiquimod Trifluoroacetate: An In-depth Technical Guide to its Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardiquimod trifluoroacetate, an imidazoquinoline compound, is a potent synthetic agonist of Toll-like receptor 7 (TLR7).[1] As a key component of the innate immune system, TLR7 recognizes single-stranded RNA viruses, and its activation triggers a signaling cascade that culminates in the production of a wide array of pro-inflammatory cytokines and type I interferons.[1] This potent immunomodulatory activity has positioned Gardiquimod as a compound of significant interest for therapeutic applications in oncology and infectious diseases. This technical guide provides a comprehensive overview of the effect of this compound on cytokine production, detailing the underlying signaling pathways, experimental methodologies for its characterization, and a summary of quantitative data from in vitro and in vivo studies.

Mechanism of Action: The TLR7 Signaling Pathway

Gardiquimod exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of genes encoding pro-inflammatory cytokines and type I interferons.

Quantitative Analysis of Cytokine Production

The induction of cytokine production by Gardiquimod is a critical measure of its biological activity. The following tables summarize quantitative data from studies investigating the effect of Gardiquimod on the production of key cytokines in various cell types.

Table 1: Effect of Gardiquimod on IFN-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type | Gardiquimod Concentration | Time Point | Measurement | Result | Reference |

| PHA-activated human PBMCs | 1 µM | 2 hours | IFN-α mRNA | ~80-fold increase vs. untreated | [1] |

| PHA-activated human PBMCs | 1 µM | 4 hours | IFN-α mRNA | ~20-fold increase vs. untreated | [1] |

| PHA-activated human PBMCs | 1 µM | 6 hours | IFN-α mRNA | ~35-fold increase vs. untreated | [1] |

| PHA-activated human PBMCs | 1 µM | 2 hours | IFN-α Protein (ELISA) | > 200 pg/mL | [1] |

| PHA-activated human PBMCs | 1 µM | 24 hours | IFN-α Protein (ELISA) | > 800 pg/mL | [1] |

| PHA-activated human PBMCs | 1 µM | 48 hours | IFN-α Protein (ELISA) | > 1000 pg/mL | [1] |

Table 2: Effect of Gardiquimod on IL-12 Production in Murine Macrophage-like Cell Line (RAW264.7)

| Cell Type | Gardiquimod Concentration | Time Point | Measurement | Result (Approximate) | Reference |

| RAW264.7 cells | 1 µg/mL | 24 hours | IL-12p70 Protein (ELISA) | ~150 pg/mL | [2] |

Note: The value for IL-12p70 is an approximation based on the graphical data presented in the cited reference.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of Gardiquimod-induced cytokine production. Below are methodologies for key experiments.

Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA

This protocol outlines the stimulation of human PBMCs with Gardiquimod and the subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Isolation of Human PBMCs:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation:

-

Seed PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the Gardiquimod dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours), depending on the cytokine of interest.

3. Collection of Supernatants:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-

Carefully collect the cell-free supernatants and store them at -80°C until analysis.

4. Cytokine Quantification by ELISA:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IL-12p70).

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-

Coating the plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol describes the detection of intracellular cytokines in T cells within a PBMC population after Gardiquimod stimulation.

1. PBMC Stimulation:

-

Follow steps 1 and 2 from Protocol 1 for PBMC isolation and stimulation.

-

Approximately 4-6 hours before the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to promote intracellular cytokine accumulation.

2. Cell Surface Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain for cell surface markers (e.g., CD3, CD4, CD8) using fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

3. Fixation and Permeabilization:

-

Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).

4. Intracellular Staining:

-

Add fluorochrome-conjugated antibodies specific for the intracellular cytokines of interest (e.g., IFN-γ, TNF-α) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

5. Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, employing a gating strategy to identify specific T cell populations (e.g., CD4+ T cells) and quantify the percentage of cells expressing the target cytokines.

Conclusion

This compound is a potent inducer of a broad range of pro-inflammatory cytokines, primarily through the activation of the TLR7-MyD88 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the immunomodulatory properties of this compound. Further studies focusing on dose-dependent cytokine profiling in various human primary immune cell populations will continue to elucidate the full therapeutic potential of Gardiquimod.

References

Investigating the Antiviral Properties of Gardiquimod Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardiquimod, a potent and specific agonist of Toll-like receptor 7 (TLR7), has emerged as a promising immunomodulatory agent with significant antiviral properties. This technical guide provides an in-depth analysis of the antiviral activity of Gardiquimod trifluoroacetate, focusing on its dual mechanism of action: the induction of innate immune responses through TLR7 activation and direct antiviral effects. This document summarizes key quantitative data, details experimental protocols for assessing its antiviral efficacy, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, immunology, and drug development.

Introduction

Gardiquimod is an imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] TLR7 is localized in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), macrophages, and B cells, where it recognizes single-stranded RNA (ssRNA) viruses.[1] Upon activation by agonists like Gardiquimod, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for establishing an antiviral state.[1] Beyond its immunomodulatory effects, studies have revealed that Gardiquimod also possesses direct antiviral activity against certain viruses, such as the Human Immunodeficiency Virus (HIV), by inhibiting key viral enzymes.[2] This dual mechanism of action makes Gardiquimod a compelling candidate for further investigation as a broad-spectrum antiviral agent.

Mechanism of Action

Gardiquimod exerts its antiviral effects through two primary mechanisms:

-

TLR7-Mediated Innate Immune Activation: As a TLR7 agonist, Gardiquimod mimics viral ssRNA, triggering a signaling cascade that results in the production of antiviral cytokines, most notably type I interferons.

-

Direct Antiviral Activity: Gardiquimod has been shown to directly inhibit the enzymatic activity of viral proteins, such as the reverse transcriptase of HIV-1.[2]

TLR7 Signaling Pathway

The activation of TLR7 by Gardiquimod initiates a well-defined signaling pathway, primarily dependent on the adaptor protein MyD88. This cascade culminates in the activation of transcription factors NF-κB and IRF7, leading to the expression of genes involved in the antiviral response.

Caption: TLR7 Signaling Pathway Activated by Gardiquimod.

Quantitative Antiviral Data

The antiviral activity of Gardiquimod has been quantified against several viruses in vitro. The following tables summarize the key findings.

Table 1: In Vitro Anti-HIV-1 Activity of Gardiquimod

| Cell Type | Virus Strain | Assay | Concentration (µM) | Inhibition (%) | Reference |

| Human Macrophages | HIV-1 Ba-L | p24 ELISA | 3 | ~90 | [2] |

| Activated PBMCs | HIV-1 Ba-L | p24 ELISA | 0.3 | >50 | [2] |

| Activated PBMCs | HIV-1 Ba-L | p24 ELISA | 1 | >80 | [2] |

| Activated PBMCs | HIV-1 Ba-L | p24 ELISA | 10 | >90 | [2] |

| Cell-free | HIV-1 RT | RT Activity Assay | 6 | ~50 | [2] |

| Cell-free | HIV-1 RT | RT Activity Assay | 60 | ~90 | [2] |

Table 2: In Vitro Anti-Norovirus Activity of Gardiquimod

| Cell Line | Virus Strain | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| RAW 264.7 | Murine Norovirus | Plaque Reduction Assay | 134.4 | >18 | >134 |

Note: Data for Influenza Virus and Herpes Simplex Virus for this compound was not available in the reviewed literature. Studies on other TLR7 agonists like Imiquimod have shown activity against these viruses.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of Gardiquimod.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.

Materials:

-

96-well ELISA plates coated with a monoclonal antibody to HIV-1 p24

-

Cell culture supernatants from HIV-1 infected cells treated with Gardiquimod

-

Recombinant HIV-1 p24 standard

-

Detector antibody (e.g., biotinylated polyclonal anti-p24 antibody)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Plate Preparation: Wash the pre-coated 96-well plate twice with wash buffer.

-

Standard and Sample Addition:

-

Prepare a serial dilution of the recombinant p24 standard.

-

Add 100 µL of standards and cell culture supernatants (appropriately diluted) to the wells.

-

Incubate for 2 hours at 37°C.

-

-

Washing: Wash the plate five times with wash buffer.

-

Detector Antibody: Add 100 µL of the detector antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of stop solution to each well.

-

Read Plate: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.

Caption: HIV-1 p24 Antigen Capture ELISA Workflow.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Permissive cell line (e.g., RAW 264.7 for Murine Norovirus)

-

6-well or 12-well cell culture plates

-

Virus stock of known titer

-

This compound

-

Culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

-

Fixative solution (e.g., 10% formalin)

Procedure:

-

Cell Seeding: Seed the permissive cells in culture plates and grow to confluency.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection:

-

Remove the culture medium from the cells.

-

Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C.

-

-

Treatment:

-

Prepare serial dilutions of Gardiquimod in the overlay medium.

-

Remove the virus inoculum and add the Gardiquimod-containing overlay medium to the cells.

-

-

Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-3 days).

-

Fixation and Staining:

-

Remove the overlay medium.

-

Fix the cells with the fixative solution for 20 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each Gardiquimod concentration compared to the untreated control. Determine the EC50 value using regression analysis.

Real-Time RT-PCR for IFN-α mRNA

This method quantifies the level of IFN-α messenger RNA (mRNA) in cells treated with Gardiquimod, providing a measure of the induction of the innate immune response.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

Real-time PCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for IFN-α and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells (e.g., PBMCs) with Gardiquimod for various time points.

-

RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

Real-Time PCR:

-

Set up the real-time PCR reaction with the cDNA, master mix, and specific primers for IFN-α and the housekeeping gene.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for IFN-α and the housekeeping gene.

-

Calculate the relative expression of IFN-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control.

-

Conclusion

This compound demonstrates significant antiviral potential through a dual mechanism of action involving robust activation of the innate immune system via TLR7 and direct inhibition of viral replication. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Gardiquimod against a range of viral pathogens. Future studies should aim to expand the antiviral profile of Gardiquimod to other clinically relevant viruses and to evaluate its efficacy in in vivo models. The development of this and other TLR7 agonists represents a promising avenue for the discovery of novel broad-spectrum antiviral therapies.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imiquimod suppresses respiratory syncytial virus (RSV) replication via PKA pathway and reduces RSV induced-inflammation and viral load in mice lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imiquimod suppresses respiratory syncytial virus (RSV) replication via PKA pathway and reduces RSV induced-inflammation and viral load in mice lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Gardiquimod trifluoroacetate's potential in cancer immunotherapy

An In-Depth Technical Guide to Gardiquimod Trifluoroacetate in Cancer Immunotherapy

Introduction

This compound is a synthetic small molecule of the imidazoquinoline class, recognized for its potent and specific activity as a Toll-like receptor 7 (TLR7) agonist.[1] TLRs are a critical component of the innate immune system, functioning as pattern recognition receptors that identify pathogen-associated molecular patterns.[2][3] TLR7, located within the endosomes of immune cells, specializes in detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[4] By mimicking this natural ligand, Gardiquimod activates a powerful innate immune response, which can be harnessed to overcome tumor-induced immunosuppression and enhance anti-cancer immunity. This document provides a technical overview of Gardiquimod's mechanism of action, preclinical efficacy, and key experimental protocols for researchers and drug development professionals.

Mechanism of Action: TLR7-Mediated Immune Activation

Gardiquimod exerts its immunomodulatory effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] While Gardiquimod is highly specific for TLR7, it may activate human TLR8 at high concentrations (above 10 µg/ml).[1]

The activation of TLR7 initiates a downstream signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and ultimately the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these pathways culminates in the robust production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines, such as Interleukin-12 (IL-12), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][5][6] This cytokine milieu is instrumental in bridging the innate and adaptive immune systems, promoting the maturation of antigen-presenting cells (APCs) and enhancing the development of potent anti-tumor T cell and Natural Killer (NK) cell responses.[2]

Preclinical Efficacy in Cancer Immunotherapy

Preclinical studies have consistently demonstrated Gardiquimod's potential as a powerful immunotherapeutic agent. It effectively stimulates a wide range of immune cells, enhances antigen presentation, and promotes robust anti-tumor responses, particularly when used in combination regimens.[2][3]

Immune Cell Activation

In vitro, Gardiquimod triggers the activation and proliferation of murine splenocytes, including T cells, NK cells, and NKT cells.[3][7] It significantly enhances the expression of activation markers like CD69 and boosts the cytotoxic capabilities of splenocytes against tumor cell lines such as B16 melanoma.[7] Furthermore, Gardiquimod promotes the maturation of APCs by upregulating the expression of co-stimulatory molecules (CD40, CD80, CD86) on macrophages and dendritic cells, which is crucial for effective T cell priming.[2][7]

Anti-Tumor Activity in Murine Models

In syngeneic mouse models, Gardiquimod has shown significant anti-tumor activity. When used as an adjuvant in a DC-based vaccine setting for B16 melanoma, it delayed tumor growth and suppressed the formation of lung metastases more effectively than the related compound imiquimod.[2][3] More recently, studies combining systemic Gardiquimod with immune checkpoint inhibitors have yielded compelling results. In a CT-26 colon carcinoma model, intravenous administration of a TLR7 agonist in combination with an anti-PD1 antibody led to complete tumor regression in 80% of the treated mice.[8]

Quantitative Data Summary